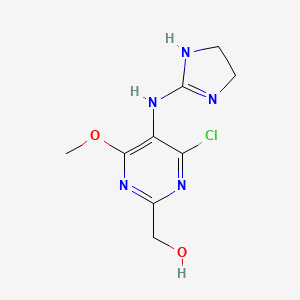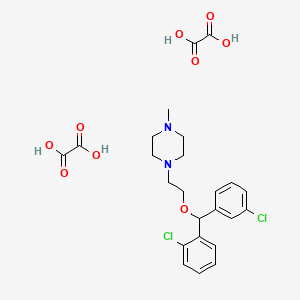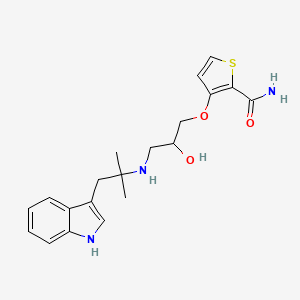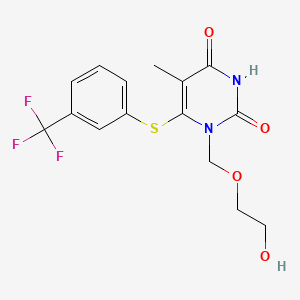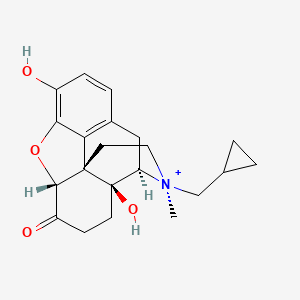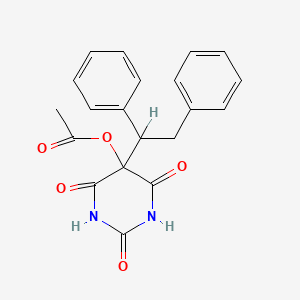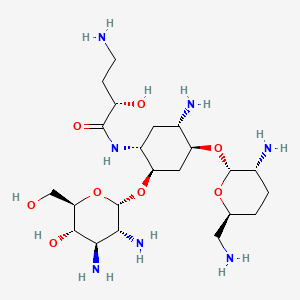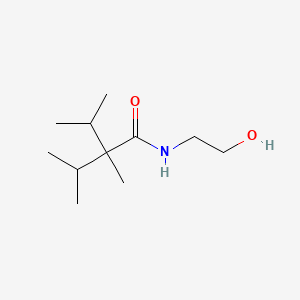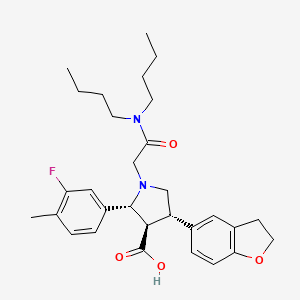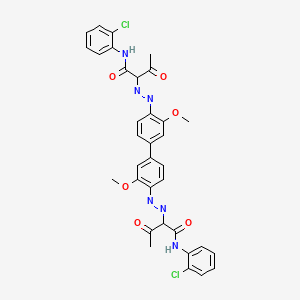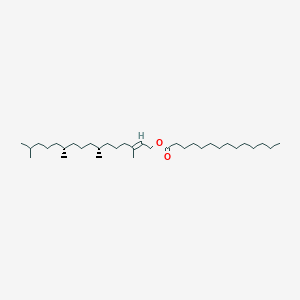
Phytyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytyl tetradecanoate, also known as (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl tetradecanoate, is an ester compound with the molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.8866 g/mol . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytyl tetradecanoate can be synthesized through the esterification reaction between phytyl alcohol and tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phytyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid and phytyl alcohol.
Reduction: Phytyl alcohol and tetradecane.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phytyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Wirkmechanismus
Phytyl tetradecanoate exerts its effects primarily through its interaction with lipid membranes. The ester compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl tetradecanoate: Another ester with similar properties but different molecular structure.
Phytol: A related compound with a similar phytyl chain but lacking the ester functional group.
Tocopherol esters: Esters of tocopherol (vitamin E) with similar lipophilic characteristics.
Uniqueness
Phytyl tetradecanoate is unique due to its specific combination of a long phytyl chain and a tetradecanoate ester group. This structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in the formulation of lipid-based products .
Eigenschaften
CAS-Nummer |
62172-52-5 |
|---|---|
Molekularformel |
C34H66O2 |
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H66O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-34(35)36-29-28-33(6)26-20-25-32(5)24-19-23-31(4)22-18-21-30(2)3/h28,30-32H,7-27,29H2,1-6H3/b33-28+/t31-,32-/m1/s1 |
InChI-Schlüssel |
QYGFRANKWSAZOD-NTGYCHQQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


